molecular formula C15H18N2O2 B7461041 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

Cat. No. B7461041
M. Wt: 258.32 g/mol
InChI Key: SKBKIUAKSDMUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione, also known as S-2474, is a novel anticoagulant drug that has gained significant attention in recent years. It belongs to the class of direct thrombin inhibitors and has potential therapeutic applications in the prevention and treatment of thromboembolic disorders.

Mechanism of Action

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is a direct thrombin inhibitor that binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin. This results in the inhibition of thrombus formation and propagation. 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has a high affinity for thrombin and has been found to be more potent than other direct thrombin inhibitors such as argatroban and dabigatran.
Biochemical and physiological effects:
3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been found to have a rapid onset of action and a short half-life, which makes it suitable for use in acute settings. It has also been found to have a predictable pharmacokinetic profile and does not require routine monitoring. 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been shown to have a low risk of bleeding compared to other anticoagulants such as heparin and warfarin.

Advantages and Limitations for Lab Experiments

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has several advantages for use in lab experiments. It has a high potency and specificity for thrombin, which makes it useful for studying the role of thrombin in various physiological and pathological processes. However, 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has some limitations for lab experiments. It has a short half-life, which may limit its use in experiments that require prolonged anticoagulation. Additionally, 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is not widely available, which may limit its use in some labs.

Future Directions

There are several future directions for the development and use of 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione. One potential application is in the treatment of acute ischemic stroke. Thrombin has been shown to play a role in the pathogenesis of stroke, and 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has the potential to prevent thrombus formation and improve outcomes in stroke patients. Another potential application is in the prevention of thrombosis in patients with cancer. Thrombosis is a common complication in cancer patients, and 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione may be effective in preventing thrombus formation in this population. Finally, further research is needed to determine the optimal dosing and duration of treatment with 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione in various clinical settings.
In conclusion, 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is a novel anticoagulant drug that has potential therapeutic applications in the prevention and treatment of thromboembolic disorders. Its high potency and specificity for thrombin make it a useful tool for studying the role of thrombin in various physiological and pathological processes. Further research is needed to determine the optimal dosing and duration of treatment with 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione and to explore its potential applications in other clinical settings.

Synthesis Methods

The synthesis of 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione involves the condensation of 2,3-dihydro-1H-inden-2-amine and N-(2-bromoethyl)phthalimide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by spirocyclization of the reduced intermediate with 2,4-pentanedione. The overall yield of the synthesis is around 20%.

Scientific Research Applications

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been extensively studied for its anticoagulant properties and potential therapeutic applications. It has shown promising results in animal models of thrombosis and has been found to be effective in preventing thrombus formation in vitro. 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has also been tested in clinical trials for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery. The results of these trials have shown that 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is safe and effective in preventing VTE.

properties

IUPAC Name

3'-(2-methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-17-13(18)15(16-14(17)19)8-7-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBKIUAKSDMUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.